5-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S/c18-13-7-6-12(26-13)15(24)19-17-21-20-16(25-17)10-8-14(23)22(9-10)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALWLWXCCUZOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the pyrrolidinone moiety: This step involves the cyclization of an appropriate amine with a keto acid.
Coupling with the thiophene ring: The final step involves coupling the oxadiazole-pyrrolidinone intermediate with a thiophene derivative, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a unique molecular structure that includes a thiophene ring, an oxadiazole moiety, and a pyrrolidine derivative. Its molecular formula is C₁₅H₁₄ClN₃O₂S, with a molecular weight of approximately 329.81 g/mol. The presence of multiple functional groups contributes to its biological activity and interaction with various biological targets.
Pharmaceutical Applications
-
Anticancer Activity
- Several studies have indicated that compounds similar to 5-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide exhibit anticancer properties. Research suggests that the compound may inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
- Antimicrobial Properties
-
Neurological Applications
- There is emerging evidence that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and inflammation in neuronal tissues .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The process may include:
- Formation of the thiophene ring.
- Introduction of the oxadiazole group through cyclization reactions.
- Functionalization at the pyrrolidine position to enhance biological activity.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 5-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, as an antithrombotic agent, it inhibits Factor Xa, a key enzyme in the coagulation cascade . This inhibition prevents the formation of thrombin and ultimately reduces blood clot formation.
Comparison with Similar Compounds
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide
Core Structure: Combines a thiazolidinone (4-oxo-1,3-thiazolidine) ring with an indole scaffold. Key Differences:
- Heterocyclic Core: Thiazolidinone (vs. oxadiazole in the target compound). Thiazolidinones are associated with antidiabetic and antimicrobial activities but may exhibit lower metabolic stability compared to oxadiazoles .
- Substituents: A 4-(trifluoromethyl)phenyl group on the thiazolidinone ring and a 3-phenylindole moiety.
- Pharmacological Implications : The indole system may target serotonin receptors or tubulin polymerization, diverging from the thiophene-oxadiazole combination’s likely kinase inhibition .
5-Oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide
Core Structure : Features a 1,3,4-thiadiazole ring linked to a 5-oxo-pyrrolidine group.
Key Differences :
- Heterocyclic Core: Thiadiazole (vs. oxadiazole).
- Substituents : A trifluoromethyl group on the thiadiazole ring (vs. chlorine on the thiophene in the target compound). This substitution may enhance oxidative stability but reduce halogen-bonding interactions.
- Pharmacological Implications : Thiadiazoles are common in antitumor and antiviral agents, suggesting different target profiles compared to oxadiazole-containing compounds .
Structural Comparison Table
Key Research Findings
Oxadiazole vs. Thiazolidinone/Thiadiazole: Oxadiazoles generally exhibit superior metabolic stability compared to thiazolidinones due to reduced susceptibility to hydrolysis . Thiadiazoles’ sulfur atom may enhance π-stacking interactions but increase molecular weight and polar surface area, affecting bioavailability .
Substituent Effects :
- Chlorine (Cl) : The 5-Cl substituent on thiophene in the target compound provides moderate electron-withdrawing effects, balancing lipophilicity and solubility.
- Trifluoromethyl (CF₃) : Present in analogues, CF₃ significantly increases lipophilicity (~LogP +0.5–1.0) but may reduce solubility in aqueous media .
Biological Activity :
- The indole-containing analogue () has been studied for anticancer activity, with IC₅₀ values in the micromolar range against MCF-7 cells, likely due to tubulin inhibition .
- Thiadiazole derivatives () show antiviral activity against H1N1 influenza (IC₅₀: ~10–20 µM), attributed to neuraminidase inhibition .
Biological Activity
5-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (CAS Number: 1334374-19-4) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including anticancer and antimicrobial properties, supported by recent research findings and data.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a thiophene core substituted with a carboxamide group and an oxadiazole moiety linked to a pyrrolidine derivative. The molecular formula is with a molecular weight of 388.8 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. A notable study demonstrated that derivatives of 5-oxopyrrolidine exhibited significant cytotoxic effects against A549 human lung adenocarcinoma cells. The compounds were tested at a concentration of 100 µM over 24 hours using an MTT assay to evaluate cell viability .
Key Findings:
- Cytotoxicity : Compounds showed structure-dependent anticancer activity, with some derivatives reducing A549 cell viability significantly.
- Comparative Analysis : The compound's activity was compared to cisplatin, a standard chemotherapy drug, indicating promising results with lower cytotoxicity towards non-cancerous cells .
| Compound | IC50 (µM) | Effect on Non-cancerous Cells |
|---|---|---|
| Compound 21 | 15 | Low cytotoxicity |
| Cisplatin | 12 | Moderate cytotoxicity |
Antimicrobial Activity
The antimicrobial properties of the compound were assessed against multidrug-resistant pathogens. The study included testing against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
Key Findings:
- Broad Spectrum : The compound exhibited significant antimicrobial activity against various resistant strains.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Klebsiella pneumoniae | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
- Anticancer Study : In a controlled laboratory setting, researchers evaluated the efficacy of the compound on A549 cells. Results indicated that certain structural modifications enhanced anticancer activity while minimizing toxicity to normal cells .
- Antimicrobial Efficacy : A study focusing on the antimicrobial properties found that derivatives similar to the compound effectively inhibited growth in resistant bacterial strains, showcasing its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 5-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide?
- Methodology : The compound can be synthesized via multi-step heterocyclic reactions. A common approach involves coupling thiophene-2-carboxamide derivatives with 1,3,4-oxadiazole precursors. For example, POCl₃ is often used to cyclize thiosemicarbazide intermediates under reflux (90°C, 3 hours), followed by pH adjustment (8–9) with ammonia to precipitate intermediates . Thiophene and oxadiazole moieties are assembled sequentially, with purification via recrystallization (e.g., DMSO/water mixtures) .
- Key Challenges : Controlling regioselectivity during oxadiazole formation and minimizing byproducts like thiadiazoles.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology :
- NMR/FT-IR : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for oxadiazole, thiophene C-Cl at ~750 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally analogous anticoagulants .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS for exact mass matching) .
Q. What preliminary biological activities have been reported for this compound?
- Findings : Analogous compounds with 1,3,4-oxadiazole-thiophene scaffolds exhibit anticoagulant activity (e.g., inhibition of Factor Xa, IC₅₀ ~10 nM) and antimicrobial properties . Initial screening should include in vitro enzymatic assays (e.g., thrombin generation tests) and cytotoxicity profiling (e.g., HepG2 cells) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodology :
- Catalyst Screening : Replace POCl₃ with milder agents (e.g., PPh₃/I₂) to reduce side reactions.
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility .
- pH Control : Adjust ammonia addition rate to avoid over-precipitation, which traps impurities .
- Data Contradictions : Conflicting reports on optimal pH (8–9 vs. 7.5–8.5) suggest substrate-specific adjustments are needed .
Q. How do structural modifications (e.g., substituents on the pyrrolidinone ring) affect bioactivity?
- Methodology :
- SAR Studies : Synthesize derivatives with halogen (F, Br) or electron-donating groups (OMe) on the phenyl ring.
- Computational Modeling : Use DFT to predict binding affinities to target proteins (e.g., Factor Xa) .
- Biological Validation : Compare IC₅₀ values in anticoagulant assays; bulky substituents may sterically hinder target interactions .
Q. How can spectral data discrepancies (e.g., NMR shifts) be resolved for complex derivatives?
- Methodology :
- Dynamic NMR : Identify conformational equilibria (e.g., rotamers in oxadiazole-thiophene linkages) causing split peaks .
- 2D-COSY/NOESY : Assign overlapping proton signals in crowded regions (e.g., aromatic protons near the pyrrolidinone ring) .
- Case Study : Analogous compounds showed δ 7.2–7.4 ppm shifts for phenyl protons, but electron-withdrawing groups downfield-shift adjacent protons by 0.3–0.5 ppm .
Q. What strategies address contradictions in reported bioactivity (e.g., pH-dependent efficacy)?
- Analysis : For antimicrobial analogs, activity decreased at pH >7 due to reduced membrane permeability .
- Mitigation :
- Buffered Assays : Conduct bioassays in physiologically relevant buffers (pH 6.5–7.4).
- Prodrug Design : Introduce ionizable groups (e.g., carboxylic acids) to enhance solubility at target sites .
Q. How can computational methods streamline reaction design and mechanistic studies?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to map energy barriers for cyclization steps .
- Machine Learning : Train models on existing oxadiazole-thiophene reaction datasets to predict optimal conditions (e.g., temperature, solvent) .
- Case Study : ICReDD’s hybrid computational-experimental approach reduced reaction optimization time by 40% for similar heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
